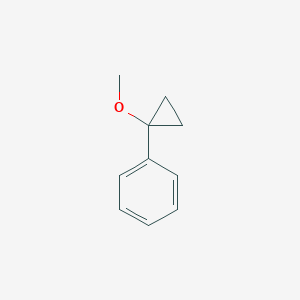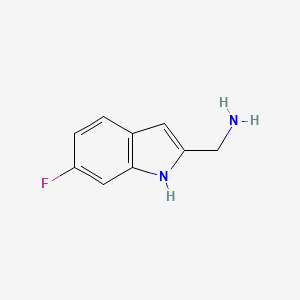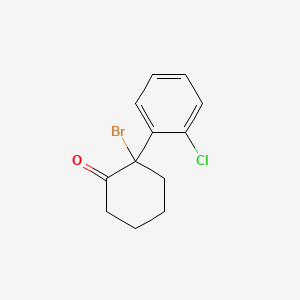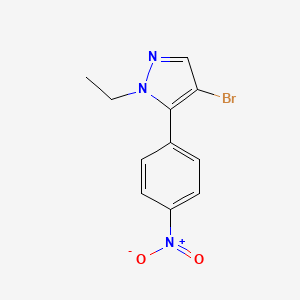![molecular formula C10H18O2 B13672333 1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
1-Methyl-6-oxaspiro[4.5]decan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-oxaspiro[45]decan-9-ol is a chemical compound with the molecular formula C10H18O2 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-6-oxaspiro[4.5]decan-9-ol can be synthesized through a variety of methods. One common approach involves the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst to form the spirocyclic structure . Another method involves the stereoselective synthesis from d-glucose, which provides a controlled route to the desired spiroacetal structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-6-oxaspiro[4.5]decan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-Methyl-6-oxaspiro[4.5]decan-9-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-6-oxaspiro[4.5]decan-9-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Methyl-6-oxaspiro[4.5]decan-9-ol can be compared with other spiro compounds, such as:
1,6-Dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains a nitrogen atom in the spirocyclic structure, which can significantly alter its reactivity and applications.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-methyl-6-oxaspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C10H18O2/c1-8-3-2-5-10(8)7-9(11)4-6-12-10/h8-9,11H,2-7H2,1H3 |
Clé InChI |
YQTOMKOFFOWRNU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC12CC(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-2-yl)benzo[d]oxazol-4-amine](/img/structure/B13672250.png)
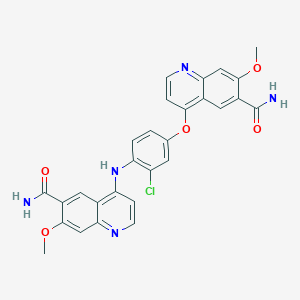

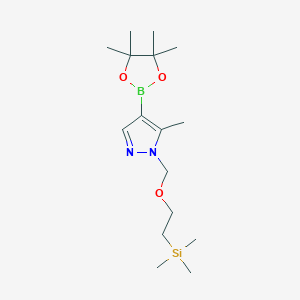
![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)
![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)

![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)

